4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-14-5-7-15(8-6-14)24(22,23)19-9-10-21-17(13-3-4-13)11-16(20-21)12-1-2-12/h5-8,11-13,19H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYINTZIBIFGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(C=C3)Br)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide involves several steps. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, a typical synthetic route might involve the reaction of a brominated benzene derivative with a pyrazole compound under specific conditions to form the desired product. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Cross-Coupling Reactions (Bromine Reactivity)
The bromine atom at the 4-position of the benzene ring facilitates transition-metal-catalyzed couplings. Key pathways include:
-
Example : Reaction with phenylboronic acid under Suzuki conditions yields 4-phenyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide .
Sulfonamide Functionalization
The sulfonamide group (-SO₂NH-) participates in:
Acylation/Alkylation
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Reagents : Acetyl chloride, alkyl halides (e.g., CH₃I)
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Outcome : N-Acyl or N-alkyl sulfonamides, enhancing lipophilicity .
Condensation
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Reagents : Aldehydes/ketones under acidic conditions (e.g., HCl, H₂SO₄)
Pyrazole Ring Reactivity
The 3,5-dicyclopropyl-1H-pyrazole moiety exhibits:
Electrophilic Substitution
Coordination Chemistry
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Metal Complexation : Pyrazole N atoms bind to transition metals (e.g., Pd, Cu) to form catalysts or bioactive complexes .
Cyclopropyl Group Influence
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Steric Effects : Cyclopropyl substituents at pyrazole 3,5-positions hinder electrophilic attack at adjacent positions, directing reactivity to the 4-site .
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Electronic Effects : Electron-donating cyclopropane rings enhance pyrazole’s aromatic stability, reducing ring-opening tendencies .
Multicomponent Reactions
The compound’s multifunctional design enables participation in tandem processes:
Biological Activity Considerations
While not directly studied, structural analogs demonstrate:
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Anticancer Potential : Pyrazole-sulfonamide hybrids inhibit carbonic anhydrases or kinase pathways .
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Antimicrobial Activity : Electron-withdrawing groups (e.g., Br, SO₂NH₂) enhance bacterial membrane disruption .
Key Challenges & Research Gaps
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Direct Studies : No published data explicitly addresses this compound; inferences derive from fragment-based reactivity.
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Stability : Cyclopropane ring strain may limit harsh reaction conditions (e.g., strong acids/bases).
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Synthetic Optimization : Stepwise functionalization (e.g., bromine coupling before pyrazole modification) is advised to avoid side reactions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of sulfonamides, including 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide, exhibit significant anticancer properties through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and is associated with cancer progression. In one study, compounds similar to 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent enzyme inhibition and potential for use in cancer treatment .
Furthermore, these compounds have been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231), significantly increasing annexin V-FITC positivity compared to controls. This suggests that the compound could play a role in targeted cancer therapies by promoting programmed cell death in malignant cells .
Antimicrobial Properties
The antimicrobial activity of sulfonamide derivatives has also been extensively studied. Compounds similar to 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide have shown effectiveness against various bacterial strains by inhibiting the growth of pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy and found that these compounds can significantly suppress microbial biofilm formation, which is crucial for preventing infections .
Antidiabetic Potential
Sulfonamide derivatives have been investigated for their antidiabetic properties as well. In vivo studies involving streptozotocin-induced diabetic models demonstrated that certain benzenesulfonamide derivatives possess considerable hypoglycemic activity comparable to well-known antidiabetic agents like glibenclamide. These findings suggest that structural modifications of sulfonamide compounds can enhance their effectiveness as antidiabetic agents .
Structure and Mechanism of Action
The molecular structure of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide contributes to its biological activity. The presence of the dicyclopropyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The sulfonamide moiety is critical for enzyme inhibition mechanisms, particularly in targeting carbonic anhydrases involved in various physiological processes.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Analogous Sulfonamide Derivatives
Heterocyclic Modifications and Reactivity
- Pyrazole vs. Triazole/Oxadiazole Systems: The target’s pyrazole moiety differs from triazoles (22, 23) and oxadiazoles (24, 25) in the 2014 study. Cyclopropyl groups may increase metabolic stability compared to methyl substituents in 18 .
- Synthesis Complexity : The dicyclopropylpyrazole group likely requires specialized synthesis (e.g., cyclopropanation via carbene insertion or Suzuki coupling), contrasting with the straightforward hydrazone/cyclization routes for compounds 15–18 .
Spectroscopic Distinctions
- ¹H-NMR : The target’s cyclopropyl C-H protons are expected near δ 1.0–1.5 ppm, distinct from methyl groups (δ 2.25 in 18 ) or aromatic protons (δ 7–8 ppm). The sulfonamide NH signal (~δ 10–11 ppm) aligns with 15–17 .
- ¹³C-NMR : The brominated aromatic carbon (C-Br) would resonate at ~δ 120–125 ppm, whereas nitro (17 ) and carbonyl carbons appear upfield (δ 150–167 ppm) .
Biological Activity
4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide is with a molecular weight of 410.3 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.
Sulfonamides generally exert their effects by inhibiting bacterial folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism can be extrapolated to explore the potential effects of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide in various biological systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzene sulfonamides have shown effectiveness against various cancer cell lines. A study demonstrated that certain sulfonamide derivatives could induce apoptosis in leukemia cells by disrupting cell cycle progression and promoting necrosis .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | RPMI-8226 | 1.11 | Induces apoptosis |
| Compound B | SR Cells | 0.85 | Cell cycle arrest at G2/M phase |
| 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide | TBD | TBD | TBD |
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives were evaluated using isolated rat heart models. Results indicated that some benzene sulfonamides reduced coronary resistance and perfusion pressure significantly. This suggests potential applications in treating conditions like hypertension or heart failure .
Table 2: Effects on Perfusion Pressure
| Compound | Dose (nM) | Effect on Perfusion Pressure (%) |
|---|---|---|
| Control | - | 0 |
| Benzene Sulfonamide | 0.001 | -15 |
| 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide | TBD | TBD |
Case Studies
In a notable case study involving the use of similar compounds in vivo, researchers found that specific sulfonamide derivatives exhibited significant anti-inflammatory effects by modulating cytokine release in animal models. These findings suggest that the biological activity of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide may extend beyond antibacterial properties to include anti-inflammatory mechanisms as well .
Pharmacokinetic Profile
Preliminary pharmacokinetic studies indicate favorable absorption characteristics for 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide. The compound is predicted to have high gastrointestinal absorption and good blood-brain barrier permeability based on its structural properties .
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| GI Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
| Log P (octanol-water partition coefficient) | 1.46 |
Q & A
How can the synthesis of this compound be optimized for higher yield and purity, particularly in multi-step reactions involving cyclopropyl and sulfonamide groups?
Methodological Answer:
Synthesis optimization should focus on reaction conditions such as solvent selection, catalyst use, and temperature control. For cyclopropyl-containing intermediates, absolute ethanol with glacial acetic acid (as a catalyst) under reflux for 4–6 hours is effective for condensation reactions . Purification via column chromatography with gradients of ethyl acetate/hexane (30–70%) can isolate the sulfonamide product. Monitoring reaction progress by TLC or HPLC ensures intermediate stability. For pyrazole derivatives, cyclopropane ring formation may require palladium-catalyzed cross-coupling to avoid side products .
What computational strategies are recommended to analyze the compound’s interaction with acetylcholinesterase or carbonic anhydrase isoforms?
Methodological Answer:
Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) can model electronic properties and predict binding affinities . Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) should use crystal structures of target enzymes (PDB: 4EY7 for acetylcholinesterase). Include exact exchange terms in DFT to improve thermochemical accuracy for sulfonamide-enzyme interactions . Validate computational results with in vitro enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) .
How do structural modifications (e.g., bromine substitution, cyclopropyl groups) influence inhibitory activity against carbonic anhydrase isoforms I/II?
Methodological Answer:
Perform a structure-activity relationship (SAR) study by synthesizing analogs with halogens (Br, Cl) at the 4-position and varying pyrazole substituents. Test inhibitory potency via stopped-flow CO₂ hydration assays . Bromine’s electron-withdrawing effect enhances sulfonamide binding to zinc in the enzyme’s active site. Cyclopropyl groups may increase lipophilicity, improving membrane permeability—confirmed via logP calculations (XlogP ≈ 3) and Caco-2 cell assays . Compare IC₅₀ values across isoforms to identify selectivity (e.g., CA II vs. CA IX).
What experimental approaches resolve contradictions in reported enzyme inhibition data (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
Standardize assay conditions: pH (7.4 for physiological relevance), temperature (25°C), and substrate concentration (2–4 mM for CO₂ hydration). Use recombinant enzymes to ensure isoform purity. Validate inconsistencies via kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition . Cross-reference with crystallographic data (SHELX-refined structures) to confirm binding modes . Consider allosteric effects from pyrazole-ethyl linker flexibility .
How can the compound’s stability be assessed under physiological conditions for reliable in vitro/in vivo studies?
Methodological Answer:
Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 48–72 hours. Monitor degradation via HPLC-MS to identify hydrolytic cleavage points (e.g., sulfonamide or pyrazole groups) . For in vivo pharmacokinetics, use radiolabeled (¹⁴C) compound in rodent models to track metabolic pathways. Cytochrome P450 inhibition assays (CYP3A4/2D6) assess hepatic metabolism . Stability in plasma is critical—pre-incubate with human serum albumin (HSA) to test protein binding effects .
What advanced techniques characterize the compound’s subcellular localization and transport mechanisms?
Methodological Answer:
Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-FL conjugate) in live-cell imaging. Subcellular fractionation (differential centrifugation) followed by LC-MS/MS quantifies localization in mitochondria, cytoplasm, or nuclei . Inhibit ATP-binding cassette (ABC) transporters (e.g., verapamil for P-gp) to evaluate efflux pump involvement. Surface plasmon resonance (SPR) assays measure binding affinity to transport proteins like albumin .
How does the compound modulate oxidative stress pathways, and how can dose-dependent effects be quantified in cellular models?
Methodological Answer:
Treat HepG2 or SH-SY5Y cells with 0.1–100 µM compound for 24 hours. Quantify reactive oxygen species (ROS) via DCFH-DA fluorescence and glutathione (GSH) levels using Ellman’s reagent. Dose-response curves identify the threshold for antioxidant-to-pro-oxidative shifts . Combine with RNA-seq to profile Nrf2/Keap1 pathway activation. For in vivo validation, use murine models of oxidative stress (e.g., paraquat-induced) and measure 8-OHdG levels in urine as a DNA damage marker.
What crystallographic strategies are recommended to resolve the compound’s 3D structure and confirm regiochemistry?
Methodological Answer:
Grow single crystals via slow evaporation in DMSO/water (1:3). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT for initial phase estimation . Refine with SHELXL to model disorder in cyclopropyl groups. Validate hydrogen bonding (N-H···O=S) and π-π stacking between pyrazole and benzene rings. Compare experimental bond lengths/angles with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
